
Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride" is a chemically synthesized molecule that likely exhibits pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar piperazine derivatives and their potential uses in medicinal chemistry. Piperazine compounds are known for their versatility in drug design and have been explored for various therapeutic applications, including as antiparasitic agents and kappa-opioid receptor agonists .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of 1-methyl piperazine with various reagents to introduce different functional groups. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines involves the introduction of arylacetyl and dialkylamino groups to the piperazine core . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate isopropylsulfonylphenyl and acetamidoethyl substituents.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of different substituents on the piperazine ring can significantly influence the compound's affinity and selectivity for biological targets. For instance, the kappa-opioid receptor agonist activity of certain piperazine derivatives is sensitive to the size and electrostatic potential of the 4-substituent . Therefore, the isopropylsulfonylphenyl and acetamidoethyl groups in the compound of interest would be expected to play a key role in its molecular interactions and biological effects.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the piperazine nitrogen atoms allows for the formation of hydrochlorides by passing hydrogen chloride gas into a solution of the base . This suggests that the compound "this compound" could be synthesized in a similar manner, with the hydrochloride salt enhancing its solubility and stability for potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The introduction of different substituents can enhance these properties to make the compounds more suitable for drug development. For example, the hydrochloride salts of piperazine derivatives are generally more soluble in water, which is beneficial for their use as pharmaceutical agents . The specific properties of the compound would need to be determined experimentally to assess its suitability for further development.
Eigenschaften
IUPAC Name |
methyl 4-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S.ClH/c1-15(2)28(25,26)17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)27-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHOOOGKCDHITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

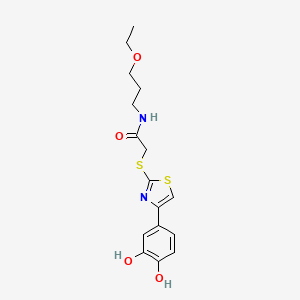
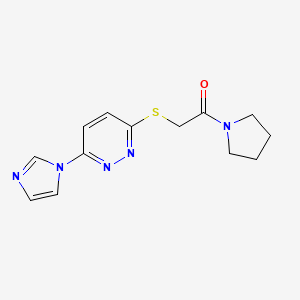
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)
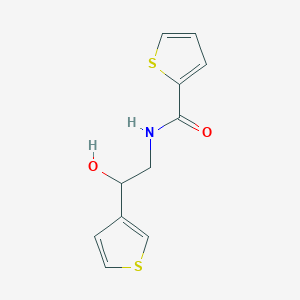
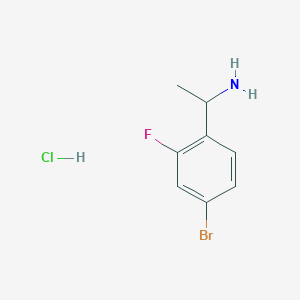
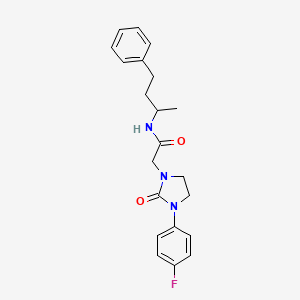

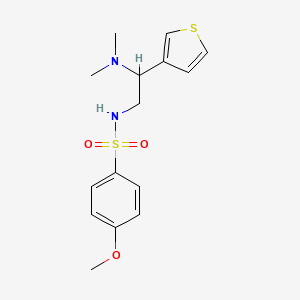
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)
![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)


![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)